

Spectroscopic and Synthetic Profile of 1-N-Boc-3-cyanopiperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-N-Boc-3-cyanopiperidine

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is crucial for efficient and accurate scientific advancement. This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **1-N-Boc-3-cyanopiperidine**, a valuable building block in medicinal chemistry.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic data for **1-N-Boc-3-cyanopiperidine** (tert-butyl 3-cyanopiperidine-1-carboxylate), a compound with the molecular formula $C_{11}H_{18}N_2O_2$ and a molecular weight of 210.27 g/mol .[\[1\]](#)

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.84 - 3.35	br s	4H	Piperidine ring protons (CH ₂)
2.66	m	1H	Piperidine ring proton (CH)
1.97	br s	1H	Piperidine ring proton (CH)
1.77	m	2H	Piperidine ring protons (CH ₂)
1.49	s	9H	Boc group (-C(CH ₃) ₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
154.5	Carbonyl carbon (Boc group)
121.9	Nitrile carbon (-CN)
80.7	Quaternary carbon (Boc group)
46.4	Piperidine ring carbon (CH ₂)
43.6	Piperidine ring carbon (CH ₂)
30.6	Piperidine ring carbon (CH)
28.4	Methyl carbons (Boc group)
24.8	Piperidine ring carbon (CH ₂)

Note: The assignments are based on typical chemical shifts for similar structures and may require further experimental verification for definitive assignment.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2240	C≡N stretch (nitrile)
~1690	C=O stretch (urethane carbonyl)
~1160	C-O stretch (urethane)

Note: These are characteristic absorption frequencies and the exact values may vary based on the experimental conditions.

Table 4: Mass Spectrometry Data

m/z	Assignment
211.1441	[M+H] ⁺ (Calculated for C ₁₁ H ₁₉ N ₂ O ₂ ⁺ : 211.1447)
155.0917	[M - C ₄ H ₈ + H] ⁺ (Loss of isobutylene)
137.0811	[M - C ₄ H ₉ O ₂ + H] ⁺ (Loss of Boc group)

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Synthesis of 1-N-Boc-3-cyanopiperidine

This protocol outlines a general procedure for the synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate from N-Boc-3-piperidinecarboxamide.

Materials and Reagents:

- N-Boc-3-piperidinecarboxamide
- Anhydrous methylene chloride (CH₂Cl₂)
- Triethylamine (Et₃N)
- Trifluoroacetic anhydride (TFAA)

- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve N-Boc-3-piperidinecarboxamide (1.0 g, 4.38 mmol) in anhydrous methylene chloride (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
- To this solution, add triethylamine (3.1 g, 30.6 mmol).
- Slowly add trifluoroacetic anhydride (4.1 g, 19.5 mmol) dropwise to the reaction mixture.
- Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
- Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-MS), partition the mixture between dichloromethane (50 mL) and water (50 mL).
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution (100 mL).
- Dry the organic phase over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.

- ^1H NMR: Obtain the spectrum with a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy:

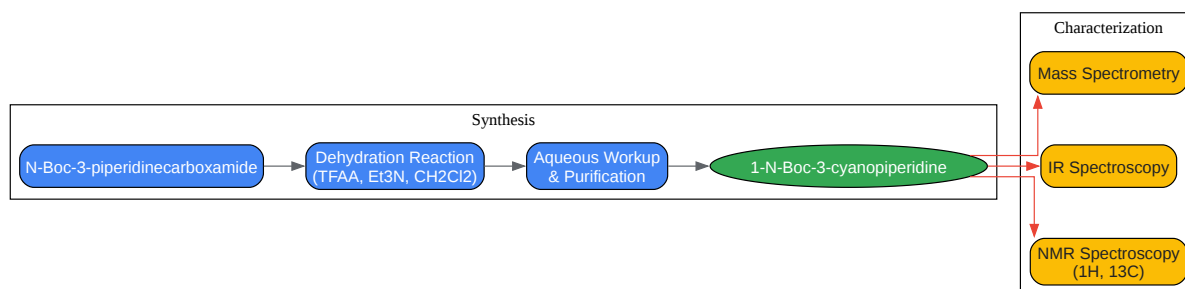
- Sample Preparation: Prepare the sample as a thin film on a suitable IR plate or as a KBr pellet.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Scan the sample over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Obtain the mass spectrum in positive ion mode.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **1-N-Boc-3-cyanopiperidine**.



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Caption: Synthesis and Characterization Workflow.

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References

- 1. Tert-butyl 3-cyanopiperidine-1-carboxylate | C₁₁H₁₈N₂O₂ | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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